Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate
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Overview
Description
Ethyl (2-oxo-2H-chromen-4-yl) carbonate is a derivative of coumarin, a naturally occurring compound found in various plants. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-oxo-2H-chromen-4-yl) carbonate typically involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
These methods often involve large-scale reactions using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-oxo-2H-chromen-4-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carbonyl group, leading to different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .
Scientific Research Applications
Ethyl (2-oxo-2H-chromen-4-yl) carbonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s antimicrobial and antioxidant properties make it a candidate for studying biological processes and developing new drugs.
Medicine: Its potential anticoagulant and anti-inflammatory effects are of interest for therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl (2-oxo-2H-chromen-4-yl) carbonate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl (2-oxo-2H-chromen-4-yl) carbonate can be compared with other coumarin derivatives, such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Exhibits strong antioxidant activity.
Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of ethyl (2-oxo-2H-chromen-4-yl) carbonate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Biological Activity
Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by case studies and research findings.
This compound can be synthesized through various methods, including microwave irradiation techniques that yield high purity and efficiency. For example, the synthesis involves the condensation of appropriate starting materials under controlled conditions, leading to the formation of the desired compound with specific functional groups that enhance its biological activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its application for therapeutic purposes, particularly in treating diseases associated with enzyme dysfunctions .
Antimicrobial Activity
Research has demonstrated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against several microbial strains. For instance, studies indicate that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited activity against Gram-negative strains .
Table 1: Antimicrobial Activity of Ethyl 2-oxo-2H-1-benzopyran Derivatives
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | S. aureus | 1 μg/mL |
Derivative B | B. subtilis | 2 μg/mL |
Derivative C | E. coli | Non-inhibitory |
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of benzopyran derivatives. This compound has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives were tested against lung cancer and leukemia cell lines, demonstrating significant growth inhibition percentages .
Table 2: Anticancer Activity Evaluation
Cell Line | Compound Tested | Growth Inhibition (%) |
---|---|---|
A549 (Lung) | Ethyl 2-oxo... | 70% |
K562 (Leukemia) | Ethyl 2-oxo... | 65% |
Case Studies
- Antifungal Activity : In a study evaluating antifungal properties, ethyl 2-oxo-2H-benzopyran derivatives were tested against Rhizoctonia solani. The results indicated effective inhibition at concentrations as low as 10 μg/mL, showcasing their potential as antifungal agents .
- Cholinesterase Inhibition : A series of hybrid compounds derived from benzopyrans exhibited significant cholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. One particular derivative demonstrated a remarkable inhibition rate of 48.46% at a concentration of 50 μM .
Properties
CAS No. |
120450-94-4 |
---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
ethyl (2-oxochromen-4-yl) carbonate |
InChI |
InChI=1S/C12H10O5/c1-2-15-12(14)17-10-7-11(13)16-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
OILVXBTVNHKWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
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